N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide
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Overview
Description
N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with N-methylhydroxylamine to form an intermediate Schiff base. This intermediate is then reacted with oxalic acid dihydrazide under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include ethanol and water, and the reactions are carried out at elevated temperatures to facilitate the formation of the compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Oxamide: The parent compound from which N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide is derived.
N,N’-substituted oxamides: Compounds with different substituents on the nitrogen atoms, which can exhibit varying chemical and biological properties.
Uniqueness
N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide is unique due to its specific structural features, such as the presence of the pyridine ring and the Schiff base linkage. These features confer distinct chemical reactivity and biological activity compared to other oxamide derivatives .
Properties
Molecular Formula |
C9H10N4O2 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-methyl-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C9H10N4O2/c1-10-8(14)9(15)13-12-6-7-3-2-4-11-5-7/h2-6H,1H3,(H,10,14)(H,13,15)/b12-6+ |
InChI Key |
AATXTCGSISPPCL-WUXMJOGZSA-N |
Isomeric SMILES |
CNC(=O)C(=O)N/N=C/C1=CN=CC=C1 |
Canonical SMILES |
CNC(=O)C(=O)NN=CC1=CN=CC=C1 |
solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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